Welcome to the BenchChem Online Store!
molecular formula C11H9ClN2O2 B1455649 5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione CAS No. 351528-73-9

5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Cat. No. B1455649
M. Wt: 236.65 g/mol
InChI Key: SJSKAURFWDHHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06316437B1

Procedure details

A mixture of (+/−)-5′-chloro-spiro[imidazolidine-4,1′indan]-2,5-dione (473 mg, 2 mmol) in water (55 mL) containing barium hydroxide nonahydrate (3.06 gm, 10 mmol) was sealed in a screw-top vessel and heated at 120° C. for 22 hours. The reaction suspension was cooled, the vessel opened and the mixture diluted to ˜200 mL with water. This suspension was brought to boil and small pieces of solid carbon dioxide were added over a 1-2 hour period. The heat was removed and the suspension was filtered while still very warm. The aqueous filtrate was concentrated under vacuum and the residue redissolved in water (30 mL). A few drops of sulfuric acid were added and any suspended material removed by filtration before concentrating the aqueous solution to dryness. This residue was triturated with methanol and several crops of the crude title compound were obtained. This material was used as is.
Quantity
473 mg
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
barium hydroxide nonahydrate
Quantity
3.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7]1([C:14](=[O:15])NC(=O)[NH:11]1)[CH2:6][CH2:5]2.O.O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-].C(=O)=[O:30]>O>[NH2:11][C:7]1([C:14]([OH:15])=[O:30])[C:8]2[C:4](=[CH:3][C:2]([Cl:1])=[CH:10][CH:9]=2)[CH2:5][CH2:6]1 |f:1.2.3.4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
473 mg
Type
reactant
Smiles
ClC=1C=C2CCC3(C2=CC1)NC(NC3=O)=O
Name
Quantity
55 mL
Type
solvent
Smiles
O
Step Two
Name
barium hydroxide nonahydrate
Quantity
3.06 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed in a screw-top vessel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction suspension was cooled
CUSTOM
Type
CUSTOM
Details
The heat was removed
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
TEMPERATURE
Type
TEMPERATURE
Details
while still very warm
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous filtrate was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in water (30 mL)
ADDITION
Type
ADDITION
Details
A few drops of sulfuric acid were added
CUSTOM
Type
CUSTOM
Details
any suspended material removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating the aqueous solution to dryness
CUSTOM
Type
CUSTOM
Details
This residue was triturated with methanol and several crops of the crude title compound
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
NC1(CCC2=CC(=CC=C12)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.